1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine
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Overview
Description
1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a phenyl group and a sulfonyl group linked to a phenoxyphenyl moiety, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylpiperazine with 4-(2-methoxyphenoxy)benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl and piperazine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of 1-{[4-(2-Hydroxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine.
Reduction: Formation of 1-{[4-(2-Methoxyphenoxy)phenyl]sulfanyl}-4-phenylpiperazine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-4-{[4-(2-methoxyphenoxy)phenyl]sulfonyl}piperazine
- N-{4-[2-(4-Methoxyphenyl)-1H-Benzimidazole-1-Sulfonyl] Phenyl} Acetamide
- 1-(([4-(2-Methoxyphenoxy)phenyl]sulfonyl)amino)cyclohexanecarboxylic acid
Uniqueness
1-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}-4-phenylpiperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features allow for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
1-[4-(2-methoxyphenoxy)phenyl]sulfonyl-4-phenylpiperazine |
InChI |
InChI=1S/C23H24N2O4S/c1-28-22-9-5-6-10-23(22)29-20-11-13-21(14-12-20)30(26,27)25-17-15-24(16-18-25)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3 |
InChI Key |
BIASELJACRSJOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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